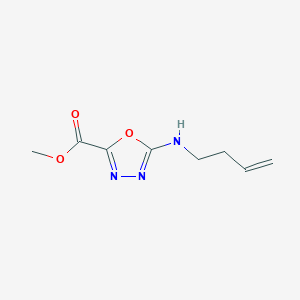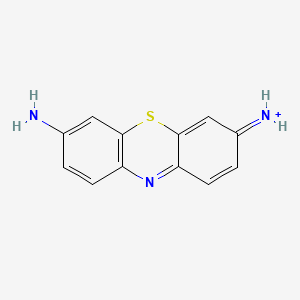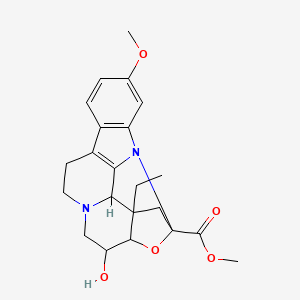![molecular formula C28H25N3O6 B1210555 1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea is a member of quinolines.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study conducted by Reddy et al. (2015) demonstrated that derivatives of 1,2,4-triazolo[4,3-a]-quinoline, closely related to the chemical , show significant anticancer activity. Specifically, they found that some of these compounds possess cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting potential applications in cancer treatment (Reddy, Reddy, Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).
Synthesis and Structural Studies
Kozlov and Tereshko (2013) conducted research on derivatives of quinoline, including compounds structurally similar to the subject molecule. They focused on the synthesis of new derivatives and explored the characteristics of these compounds (Kozlov & Tereshko, 2013).
Synthons for Novel Quinoline Derivatives
Research by Kim (1981) investigated the use of 5H-benzoxazolo[3,2-a]quinolin-5-ones as synthons for creating new quinoline derivatives, which are structurally related to the chemical . This study underscores the importance of these compounds in synthesizing novel quinoline derivatives (Kim, 1981).
Overcoming Cancer Chemoresistance
Mudududdla et al. (2015) explored the potential of 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, which shares a similar structural framework with the subject molecule, in overcoming cancer chemoresistance. They found that certain compounds in this family inhibit angiogenesis and P-glycoprotein efflux pump activity, enhancing the effectiveness of chemotherapy in cancer treatment (Mudududdla et al., 2015).
Molecular Rearrangement Studies
Klásek, Lyčka, and Holčapek (2007) studied the molecular rearrangement of certain quinoline derivatives, providing insights into the chemical behavior and potential applications of similar compounds, including the one (Klásek, Lyčka, & Holčapek, 2007).
Visual Distinction of Dicarboxylic Acids
Kalita and Baruah (2010) explored the use of 1-phenyl-3-(quinolin-5-yl)urea as a receptor for dicarboxylic acids, highlighting the potential of quinoline derivatives in chemical sensing applications (Kalita & Baruah, 2010).
Dihydroquinol and Quinol Derivatives from Plants
Akbar, Nawaz, and Malik (2001) isolated dihydroquinol and quinol derivatives from the plant Ajuga parviflora. This suggests the natural occurrence and potential extraction of similar compounds from plant sources (Akbar, Nawaz, & Malik, 2001).
Propiedades
Nombre del producto |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea |
|---|---|
Fórmula molecular |
C28H25N3O6 |
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea |
InChI |
InChI=1S/C28H25N3O6/c1-17-2-5-21(6-3-17)29-28(33)31(14-18-4-7-23-24(10-18)37-16-36-23)15-20-11-19-12-25-26(35-9-8-34-25)13-22(19)30-27(20)32/h2-7,10-13H,8-9,14-16H2,1H3,(H,29,33)(H,30,32) |
Clave InChI |
YDSACXQZQSDTAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=CC3=C(C=C2)OCO3)CC4=CC5=CC6=C(C=C5NC4=O)OCCO6 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)N(CC2=CC3=C(C=C2)OCO3)CC4=CC5=CC6=C(C=C5NC4=O)OCCO6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




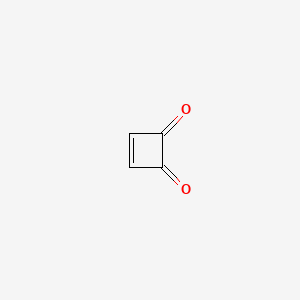
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)
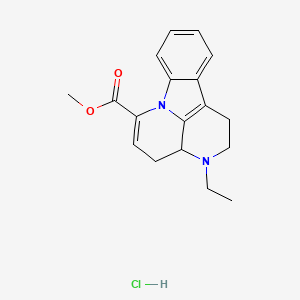

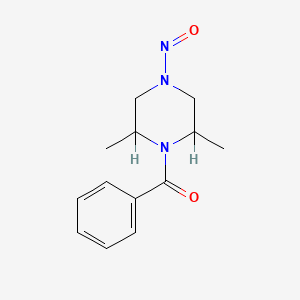
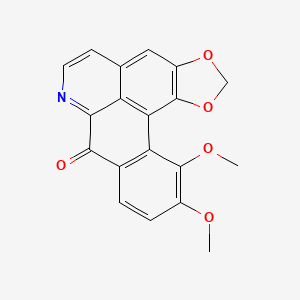
![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile](/img/structure/B1210486.png)

